N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-19(22-14-7-9-15(10-8-14)25(28)29)13-31-20-17-5-1-2-6-18(17)24(21(27)23-20)12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRDQCWZRIFUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A 4-nitrophenyl moiety, which is known for its electron-withdrawing properties.
- A hexahydroquinazoline core that contributes to its biological activity.
- A thiophen-2-ylmethyl group linked to a thioacetamide functional group.
This structural composition suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on liver microsomal enzymes .
- Receptor Interaction : The structural features allow for potential binding to various receptors, modulating their activity. The presence of the nitrophenyl group can enhance binding affinity through hydrophobic interactions.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their therapeutic effects .
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens .
- Anticancer Potential : Certain related compounds have been evaluated for their anticancer activities, showing promising results in inhibiting tumor growth in vitro and in vivo .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory potency of various nitrophenyl-substituted compounds on rat liver microsomal enzymes. The results indicated that some derivatives exhibited moderate inhibitory effects (4% to 73%) compared to established inhibitors like ketoconazole . This suggests that this compound may possess similar enzyme-inhibiting capabilities.
Case Study 2: Anticancer Activity
A series of quinazoline derivatives were synthesized and tested for their anticancer activity. Compounds showed significant cytotoxic effects against cancer cell lines with IC50 values indicating potent activity. The introduction of electron-withdrawing groups like nitrophenyl enhanced the overall potency of these compounds .
Data Summary
The following table summarizes key findings from studies on related compounds:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a nitrophenyl group , a thiophene moiety , and a hexahydroquinazoline structure . The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Utilizing cyclization reactions with appropriate precursors.
- Introduction of the Hexahydroquinazoline Moiety : Achieved through nucleophilic substitution reactions.
- Attachment of the Nitrophenyl Group : This can be accomplished via nitration followed by coupling with the thiophene derivative.
- Final Acetylation : Involves acetylation to form the acetamide group.
This multi-step synthesis allows for the exploration of various derivatives that may enhance biological activity.
N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits diverse biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. In vitro studies have shown that derivatives can effectively inhibit bacterial growth (e.g., Escherichia coli, Staphylococcus aureus) and fungal species. The minimum inhibitory concentrations (MICs) for related compounds range around 256 µg/mL .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species Generation : By generating oxidative stress within cancer cells, it promotes apoptosis.
For instance, derivatives have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiophene derivatives similar to this compound. The compounds were tested against Gram-positive and Gram-negative bacteria using the turbidimetric method. Results indicated that several derivatives exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were screened against various cancer cell lines (e.g., MCF7 for breast cancer). The Sulforhodamine B (SRB) assay revealed significant growth inhibition in treated cells compared to controls. Notably, certain compounds displayed over 70% inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations:
Heterocyclic Diversity: The target compound’s hexahydroquinazolinone core distinguishes it from thiazolidinones (e.g., compound 9) and triazole-thiones (e.g., 10–15) . The spiro systems in derivatives 2–12 () involve cycloalkane rings, whereas the target compound’s partially saturated quinazolinone provides rigidity and planar aromaticity .
Substituent Effects: The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to methoxyphenyl (compound 9) or sulfamoylphenyl (derivatives 2–12) .
Spectral Comparisons:
Physicochemical and Bioactive Properties
Physicochemical Trends:
- Solubility : The nitro and thiophene groups in the target compound may reduce aqueous solubility compared to sulfamoylphenyl (derivatives 2–12) or methoxyphenyl (compound 9) analogs .
- Melting Points: Expected to exceed 150°C due to rigidity from the hexahydroquinazolinone and nitro group, aligning with compound 9 (186–187°C) and triazole-thiones (155–207°C) .
Bioactivity Considerations:
- Triazole-thiones () exhibit structural motifs associated with antimicrobial and anticancer activity, though substituents critically modulate efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, thiocarbohydrazide derivatives react with ketones under green conditions (ethanol, room temperature) to form spiro-thioacetamide derivatives. Cyclization occurs through nucleophilic attacks at carbonyl carbons, followed by elimination of water . Key steps include:
- Stirring thiocarbohydrazide intermediates with ketones.
- Monitoring via TLC and recrystallizing products.
- Validating via FT-IR (C=O at 1690–1710 cm⁻¹) and NMR (aromatic protons at 8.3–7.2 ppm) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use multi-spectral analysis:
- FT-IR : Look for C=O (1690–1710 cm⁻¹), C–S–C (748 cm⁻¹), and NH/NH₂ bands (3370–3180 cm⁻¹) .
- ¹H-NMR : Confirm aromatic protons (δ 7.2–8.3 ppm), NH-thiadiazole (δ 10.5–9.9 ppm), and aliphatic CH₂ groups (δ 1.1–2.9 ppm) .
- 13C-NMR/DEPT-135 : Detect spiro carbons (79–81 ppm) and cyclohexane/cyclopentane CH₂ groups (23–42 ppm) .
Q. What reaction mechanisms govern the formation of the thioacetamide-quinazolinone core?
- Methodological Answer : The mechanism involves:
Nucleophilic attack by the amino group of thiocarbohydrazide on the ketone’s carbonyl carbon.
Cyclization via thiol group attack, eliminating water.
Stabilization through resonance in the quinazolinone ring .
Q. What solubility and purification challenges arise during synthesis?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; ethanol/water mixtures for recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or repeated recrystallization from ethanol .
Advanced Research Questions
Q. How do substituent variations on the quinazolinone ring affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs with substituents like sulfamoylphenyl (e.g., compound 5, 87% yield) vs. tolyl groups (e.g., compound 6, 80% yield).
- Biological Assays : Test antimicrobial activity via MIC assays or cytotoxicity via MTT protocols .
- Data Analysis : Use ANOVA to correlate substituent electronegativity/logP with activity .
Q. What computational tools validate the compound’s 3D conformation and binding affinity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures (e.g., C–C bond lengths: 1.39–1.48 Å) to validate spiro geometry .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR) .
- MD Simulations : Assess stability in lipid bilayers (GROMACS, 100-ns simulations) .
Q. How can researchers profile the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- In Vitro Assays :
- Plasma stability: Incubate with human plasma (37°C, 24h); analyze via HPLC .
- CYP450 inhibition: Use fluorogenic substrates in microsomal assays.
- In Silico Tools : Predict ADME via SwissADME or pkCSM .
Q. What strategies mitigate oxidative degradation during storage?
- Methodological Answer :
- Accelerated Stability Studies : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC-MS.
- Antioxidants : Add 0.01% BHT or store under nitrogen .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder .
Q. How can in vivo efficacy be evaluated for conditions like inflammation or cancer?
- Methodological Answer :
- Animal Models :
- Carrageenan-induced paw edema (anti-inflammatory).
- Xenograft tumors (anti-cancer: measure tumor volume vs. controls).
- Biomarkers : Quantify IL-6, TNF-α (ELISA) or apoptosis markers (TUNEL assay) .
Q. What analytical methods resolve contradictions in spectral or bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
